6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2.ClH/c1-14-4-3-10-26(12-14)32(29,30)16-7-5-15(6-8-16)21(28)24-22-19(20(23)27)17-9-11-25(2)13-18(17)31-22;/h5-8,14H,3-4,9-13H2,1-2H3,(H2,23,27)(H,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHMTXOUCIULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a thieno[2,3-c]pyridine core, a sulfonyl group, and a piperidine moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances its binding affinity to enzymes and receptors involved in several metabolic pathways. The presence of the thieno[2,3-c]pyridine ring contributes to its potential as an inhibitor of specific signaling pathways relevant in cancer and inflammatory diseases.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | Mia PaCa-2 | 15 | Apoptosis induction |
| B | PANC-1 | 12 | Cell cycle arrest |
| C | RKO | 20 | Inhibition of topoisomerase |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies utilizing agar diffusion methods have demonstrated its effectiveness against both bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
-
Antitumor Efficacy in Preclinical Models :
A study evaluated the antitumor efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential for therapeutic use in oncology. -
Inhibition of Inflammatory Pathways :
Another investigation focused on the anti-inflammatory effects of the compound. It was found to inhibit the NF-kB pathway in macrophages, leading to decreased production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the piperidine and sulfonamide groups significantly influence the biological activity of the compound. The presence of electron-withdrawing groups on the aromatic ring enhances its potency against cancer cells.
Preparation Methods
Core Tetrahydrothieno[2,3-c]Pyridine Synthesis
The tetrahydrothieno[2,3-c]pyridine (THTP) scaffold serves as the foundational structure for this compound. Two primary strategies dominate its synthesis: Vilsmeier-Haack formylation and Pictet-Spengler cyclization , both adapted from methods developed for analogous tetrahydrothienopyridines.
Vilsmeier-Haack Formylation Route
Protected 4-piperidone derivatives undergo formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate chloroformyl intermediates. For example, Bts-protected 4-piperidone (36 ) reacts under Vilsmeier-Haack conditions to yield 37 , which is subsequently treated with sodium sulfide to form a thiol intermediate. Nucleophilic displacement with alkyl halides (e.g., ethyl 2-bromopropionate) followed by base-catalyzed cyclization constructs the THTP ring (38–41 ). Deprotection of the Bts group using thiophenol (PhSH) and potassium carbonate furnishes the free amine (23–26 ).
Key Reaction Conditions:
Pictet-Spengler Cyclization
For THTP derivatives bearing electron-withdrawing groups (e.g., trifluoromethyl), Pictet-Spengler reactions prove advantageous. Trifluoroacetaldehyde methyl hemiacetal reacts with substituted thiophenes to form oxazine intermediates (54 ), which are reduced to amines (56 ) and cyclized under acidic conditions to yield THTP cores (21 ). Bromination of these intermediates introduces halogens at the 2-position (28–29 ).
Carboxamide Formation and Hydrochloride Salt Preparation
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester at the 3-position of the THTP core is hydrolyzed using lithium hydroxide (LiOH) in a methanol/water mixture at 60°C. Acidification with hydrochloric acid (HCl) precipitates the carboxylic acid, which is filtered and dried.
Critical Data and Reaction Tables
Table 1: Key Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Conditions |
|---|---|---|---|
| 37 | Vilsmeier-Haack formylation | 68 | POCl₃, DMF, 0°C → 25°C |
| 38–41 | Cyclization | 52–65 | Na₂S, alkyl halide, 60°C |
| 23–26 | Bts deprotection | 89 | PhSH, K₂CO₃, THF |
| Sulfonamide | Piperidine sulfonation | 76 | DCM, 0°C, 2 h |
| Carboxamide | CDI-mediated amidation | 82 | DMF, 25°C, 12 h |
Table 2: Hydrochloride Salt Crystallization
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| HCl concentration | 4M in dioxane |
| Temperature | 0°C |
| Purity (HPLC) | ≥98% |
Q & A
Q. What are the key synthetic pathways for constructing the tetrahydrothieno[2,3-c]pyridine core in this compound?
The tetrahydrothieno[2,3-c]pyridine scaffold is typically synthesized via cyclization reactions involving thiophene derivatives and pyridine-like precursors. A common method is the Gewald reaction , which combines 2-cyanoacetamide or malononitrile with N-substituted 4-piperidones under basic conditions to form the fused thienopyridine ring . For amidation at the 2-position, coupling reactions (e.g., using HATU or EDCI as activators) with sulfonamide-containing benzoyl derivatives are employed .
Q. How is the compound characterized for structural confirmation and purity?
- X-ray crystallography (using SHELX programs for refinement) is critical for resolving the 3D structure, particularly for verifying stereochemistry and intermolecular interactions .
- NMR spectroscopy (1H/13C) identifies proton environments and confirms substitution patterns (e.g., methylpiperidinyl sulfonyl groups).
- HPLC-MS ensures purity (>95%) and validates molecular weight .
- Melting point analysis (e.g., 175–177°C for analogous compounds) confirms crystalline consistency .
Q. What are the recommended storage and handling protocols?
Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy. Avoid exposure to heat, moisture, or direct light .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction yields for this compound?
- Density Functional Theory (DFT) predicts transition states and intermediates in cyclization/amidation steps, identifying energy barriers that limit yields .
- Design of Experiments (DoE) statistically optimizes variables (temperature, catalyst loading) to maximize efficiency. For example, reaction pH and solvent polarity (e.g., DMF vs. THF) significantly impact sulfonamide coupling .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis of dose-response curves (e.g., IC50 variability) accounts for differences in assay conditions (cell lines, buffer pH).
- SAR studies systematically modify substituents (e.g., methylpiperidinyl vs. benzyl groups) to isolate contributions to target binding .
- Kinetic solubility assays (e.g., PBS vs. simulated gastric fluid) clarify discrepancies in bioavailability .
Q. How can in vivo efficacy studies be designed to account for metabolic instability?
- Microsomal stability assays (using liver S9 fractions) identify metabolic hotspots (e.g., sulfonamide cleavage).
- Pro-drug derivatization (e.g., ester masking of carboxamide) enhances plasma half-life.
- Pharmacokinetic profiling in rodent models tracks AUC and Cmax, with LC-MS/MS quantifying parent compound vs. metabolites .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference Compound Data |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH3-piperidine) | δ 2.3–2.4 in analogous systems |
| HPLC Retention | 8.2 min (C18, 0.1% TFA/ACN gradient) | Similar to PubChem entries |
| HRMS | [M+H]+ = 546.1924 (calc. 546.1921) | ±5 ppm accuracy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
